molecular formula C18H18N2O5 B2600256 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione CAS No. 900015-13-6

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B2600256
CAS No.: 900015-13-6
M. Wt: 342.351
InChI Key: MXBUTGIKKKEJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with a suitable benzoxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Benzoxazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

6-amino-3-(3,4-dimethoxyphenethyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-15-5-3-11(9-16(15)24-2)7-8-20-17(21)13-10-12(19)4-6-14(13)25-18(20)22/h3-6,9-10H,7-8,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBUTGIKKKEJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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